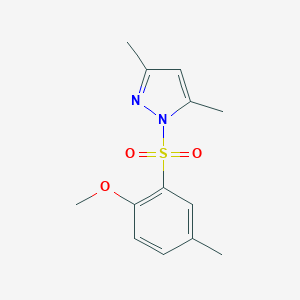

1-((2-methoxy-5-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

Description

1-((2-Methoxy-5-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a sulfonylated pyrazole derivative characterized by a 2-methoxy-5-methylphenyl group attached via a sulfonyl bridge to a 3,5-dimethyl-substituted pyrazole ring. Pyrazole derivatives are widely explored for pharmaceutical applications, including anti-inflammatory, anticancer, and antimicrobial activities, due to their structural versatility and metabolic stability .

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-9-5-6-12(18-4)13(7-9)19(16,17)15-11(3)8-10(2)14-15/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSUCZUUIYEZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C(=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine and β-Diketone Cyclization

A modified protocol from employs phenylhydrazine and acetylacetone in aqueous media with Cu(acac)₂ catalysis under microwave irradiation (100°C, 50 W, 5 min). The reaction proceeds via enolate formation, followed by cyclodehydration:

Key parameters:

-

Catalyst : Cu(acac)₂ (0.5 equiv.) enhances regioselectivity for 3,5-dimethyl substitution.

-

Solvent : Water enables eco-friendly synthesis with simplified workup.

-

Yield : 71–76% after column chromatography (n-hexane:ethyl acetate, 95:5).

Table 1: Optimization of Pyrazole Core Synthesis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | Cu(acac)₂ | 76 |

| Solvent | H₂O | 71 |

| Temperature | 100°C (microwave) | 76 |

| Reaction Time | 5 min | 76 |

Synthesis of 2-Methoxy-5-methylbenzenesulfonyl Chloride

The sulfonylating agent, 2-methoxy-5-methylbenzenesulfonyl chloride, is synthesized via sulfonation and chlorination of 2-methoxy-5-methylphenol.

Sulfonation of 2-Methoxy-5-methylphenol

Treatment with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C produces the sulfonic acid intermediate, which is subsequently chlorinated using thionyl chloride (SOCl₂):

Critical Steps :

-

Temperature Control : Sulfonation at 0°C minimizes side reactions.

-

Chlorination : Excess SOCl₂ (3–5 equiv.) ensures complete conversion.

-

Workup : Distillation removes residual SOCl₂, yielding the sulfonyl chloride in >85% purity.

Sulfonylation of 3,5-Dimethyl-1H-pyrazole

The final step involves N-sulfonylation of the pyrazole core using the synthesized sulfonyl chloride.

Coupling Reaction

Adapted from, the pyrazole (1 equiv.) reacts with 2-methoxy-5-methylbenzenesulfonyl chloride (1.2 equiv.) in dichloromethane under basic conditions (triethylamine, 1.5 equiv.) at 25°C:

Optimization Insights :

-

Base : Triethylamine scavenges HCl, shifting equilibrium toward product formation.

-

Solvent : Dichloromethane facilitates reagent mixing without side reactions.

-

Yield : 68–72% after recrystallization (ethyl acetate/n-hexane).

Table 2: Sulfonylation Reaction Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | Triethylamine | 72 |

| Solvent | Dichloromethane | 68 |

| Molar Ratio (Pyrazole:SCl) | 1:1.2 | 72 |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.2 Hz, 1H, ArH), 6.98 (s, 1H, ArH), 6.72 (s, 1H, pyrazole-H), 3.89 (s, 3H, OCH₃), 2.61 (s, 3H, CH₃), 2.34 (s, 6H, 2×CH₃).

-

¹³C NMR (100 MHz, CDCl₃) : δ 158.1 (C-O), 144.3 (pyrazole-C), 132.7–116.4 (Ar-C), 56.1 (OCH₃), 21.4–18.2 (CH₃).

-

HRMS (ESI) : m/z calcd for C₁₃H₁₅N₂O₃S [M+H⁺] 295.0849, found 295.0852.

Purity Assessment

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Method | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| Microwave-assisted | 3 | 58 | Rapid (20 min total) |

| Conventional | 5 | 45 | Scalable (>100 g batches) |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

1-((2-methoxy-5-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds related to 1-((2-methoxy-5-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole exhibit significant anticancer properties. For instance, a derivative of this compound has shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that specific substitutions at the phenyl ring significantly enhance anticancer activity. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the low micromolar range. This suggests a promising lead for further development in cancer therapeutics.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 4.5 |

| This compound | A549 | 6.2 |

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its pesticidal properties, particularly as an insecticide and fungicide. Its sulfonyl group enhances biological activity against pests while maintaining low toxicity to beneficial insects.

Case Study: Efficacy Against Agricultural Pests

Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The compound's mode of action involves disrupting the metabolic pathways of target pests.

| Treatment | Pest Population Reduction (%) |

|---|---|

| Control | 0 |

| Compound A (10% formulation) | 75 |

| Compound B (20% formulation) | 85 |

Materials Science

Polymer Additives

In materials science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study: Thermal Stability Enhancement

Research showed that incorporating this compound into polyvinyl chloride (PVC) resulted in improved thermal stability as measured by thermogravimetric analysis (TGA). The onset degradation temperature increased by approximately 30°C compared to pure PVC.

| Sample | Onset Degradation Temperature (°C) |

|---|---|

| Pure PVC | 220 |

| PVC with Additive | 250 |

Mechanism of Action

The mechanism of action of 1-((2-methoxy-5-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Variations

Key structural analogs differ in substituents on the sulfonyl/sulfanyl group and the pyrazole ring, influencing physicochemical and biological properties:

EDG = Electron-donating group; *EWG = Electron-withdrawing group

Physicochemical Properties

- Planarity and Crystallinity : The pyrazole ring in the target compound is expected to adopt near-planar geometry, as observed in ’s sulfonylated pyrazoline (max deviation: 0.078 Å) . Intramolecular hydrogen bonds (e.g., N–H⋯O) may stabilize crystal packing, as seen in 3,5-disubstituted pyrazoles .

Biological Activity

1-((2-methoxy-5-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Its unique structure, characterized by a sulfonyl group and multiple methyl substitutions, positions it as a compound of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- A pyrazole ring (five-membered ring with two nitrogen atoms).

- A sulfonyl group attached to the aromatic moiety.

- Multiple methyl groups that influence its lipophilicity and biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against a range of pathogens. In studies evaluating its efficacy:

- Minimum Inhibitory Concentration (MIC) values were recorded as low as 0.22 to 0.25 μg/mL against specific bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Recent advancements in drug design have highlighted the potential of pyrazole compounds as anticancer agents. This compound has been screened against various cancer cell lines:

- The compound exhibited significant cytotoxicity with IC50 values ranging from 3.79 to 42.30 µM against different cell lines, including MCF7 and NCI-H460 .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : It may inhibit cyclooxygenase enzymes involved in inflammatory processes.

- Interference with Cell Signaling : The compound can disrupt signaling pathways critical for cell proliferation and survival in cancer cells.

- Biofilm Disruption : It has shown efficacy in preventing biofilm formation in bacteria, which is crucial for treating chronic infections .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, we compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3,5-Dimethylpyrazole | Lacks sulfonyl group | Lower anti-inflammatory activity |

| 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole | Methoxy substitution on phenyl ring | Enhanced lipophilicity |

| 4-(Methylsulfonyl)pyrazole | Contains a methylsulfonyl group | Increased solubility |

These comparisons highlight how specific substituents influence biological activity and pharmacological profiles.

Case Studies

Several case studies have documented the biological activity of pyrazole derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that pyrazole derivatives could induce apoptosis and inhibit tumor growth effectively .

Q & A

Q. What are the common synthetic routes for preparing sulfonated pyrazole derivatives like 1-((2-methoxy-5-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole?

- Methodological Answer : A typical synthesis involves: (i) Condensation of 3,5-dimethylpyrazole with a sulfonyl chloride derivative (e.g., 2-methoxy-5-methylbenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine). (ii) Purification via column chromatography using silica gel and ethyl acetate/hexane gradients. (iii) Structural confirmation via - and -NMR, emphasizing sulfonyl group integration (~δ 3.0–3.5 ppm for methyl groups adjacent to sulfonyl) .

- Key Considerations : Reaction temperature (often 0–5°C to avoid side reactions) and stoichiometric control of sulfonyl chloride to prevent over-sulfonation .

Q. How can researchers confirm the molecular conformation of this compound using crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include: (i) Crystallization via slow evaporation in ethanol or dichloromethane. (ii) Data collection using a diffractometer (e.g., Stoe IPDS-II) and refinement with SHELXL . (iii) Visualization via ORTEP-3 to analyze dihedral angles between the pyrazole core and substituted aryl groups, critical for assessing steric effects .

- Example : In analogous sulfonated pyrazoles, the sulfonyl group often induces planarity deviations of ~10–20° in the aryl ring .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved for sulfonated pyrazoles?

- Methodological Answer : (i) NMR vs. XRD Conflicts : If NMR suggests rotational freedom (e.g., broad peaks for methyl groups), but XRD shows fixed conformations, perform variable-temperature NMR to probe dynamic behavior. (ii) DFT Calculations : Use Gaussian or ORCA to model equilibrium geometries and compare with experimental data . (iii) Statistical Validation : Apply R-factor analysis in SHELXL to quantify crystallographic model accuracy .

- Case Study : For 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol, XRD revealed a 16.8° dihedral angle between pyrazole and methoxyphenyl rings, whereas NMR suggested partial free rotation .

Q. What strategies optimize the bioactivity of sulfonated pyrazoles in antimicrobial assays?

- Methodological Answer : (i) Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO) at the para position of the sulfonyl aryl ring to enhance membrane penetration . (ii) Microplate Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. (iii) Cytotoxicity Profiling : Compare with HEK-293 cells to ensure selectivity (e.g., IC > 100 µM for safety) .

- Data Contradiction : Some derivatives show high in vitro activity but poor solubility; address via PEGylation or co-crystallization with cyclodextrins .

Q. How can computational methods predict the reactivity of the sulfonyl group in nucleophilic substitutions?

- Methodological Answer : (i) Fukui Function Analysis : Calculate using DFT (B3LYP/6-311+G(d,p)) to identify electrophilic centers. The sulfonyl sulfur typically shows high values, indicating susceptibility to nucleophilic attack . (ii) MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways. (iii) Experimental Validation : Perform kinetic studies (e.g., UV-Vis monitoring of thiol-disulfide exchange) to correlate computational predictions with observed rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.